4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a benzyl group, a methyl group, and an amino group attached to a thieno[2,3-d]pyrimidine core, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound showed good antiproliferative effect with ic 50 43 ± 011 µg/mL (0013 µM), indicating potential bioavailability .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The stability of similar compounds has been optimized using density functional theory (dft) .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid are not well characterized. The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl and methyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical libraries used in drug discovery.
Biology: Biologically, 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has shown potential as an anti-inflammatory and anticancer agent. Its interactions with biological targets are being explored to develop new therapeutic agents.
Medicine: In medicine, the compound is investigated for its pharmacological properties. It has been found to exhibit promising activity against various diseases, including cancer and inflammatory disorders.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of innovative products with improved performance.
Comparison with Similar Compounds
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the benzyl group.
2-Benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the amino group.
4-Amino-2-benzylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the methyl group.
Uniqueness: The presence of both the benzyl and methyl groups in 4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid provides it with unique chemical and biological properties compared to its analogs
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal applications. Its unique structure and versatile reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-11-13(16)17-10(7-9-5-3-2-4-6-9)18-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGEADNEPPHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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